![molecular formula C13H16N2O B1489204 (E)-1-(3-aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one CAS No. 2092886-66-1](/img/structure/B1489204.png)
(E)-1-(3-aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one
Overview
Description
Scientific Research Applications
Enantiospecific Synthesis for Antiviral Agents
Azetidine nucleosides have been synthesized enantiospecifically, aiming to create potential antiviral agents. The construction of these nucleosides involved the preparation of 1-aminoazetidine from diethyl-L-tartrate, indicating a novel class of nucleoside analogs where the oxetane ring is replaced by an azetidine ring linked through an N-N bond (Hosono et al., 1994).
Medicinal Intermediate Synthesis
Azetidine derivatives have been synthesized as medicinal intermediates through multi-step reactions, showcasing their potential in drug synthesis and design (Yang, 2009).
Antibacterial Agents
Novel fluoroquinolones with azetidine substituents have been synthesized and evaluated for their antibacterial activities, demonstrating the role of alkyl groups on the azetidine ring in enhancing drug properties such as oral absorption rates while maintaining antibacterial activities (Itoh et al., 2015).
Gold-Catalyzed Cycloadditions
Azetidine-containing compounds have been utilized in gold-catalyzed intermolecular [2+2] cycloadditions with alkenes, facilitating the synthesis of highly substituted cyclobutane derivatives. This transformation underscores the utility of azetidine derivatives in complex chemical syntheses (Faustino et al., 2012).
properties
IUPAC Name |
(E)-1-(3-aminoazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-4-2-3-5-11(10)6-7-13(16)15-8-12(14)9-15/h2-7,12H,8-9,14H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNFAHWZICWDDO-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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